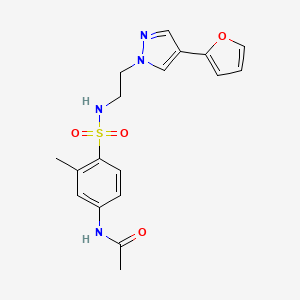
N-(4-(N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide
カタログ番号:
B2873024
CAS番号:
2034513-27-2
分子量:
388.44
InChIキー:
ITUQJUUQLIVQTQ-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-(N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide” is a compound with the molecular formula C15H18N2O4S2 . It has a molecular weight of 354.4 g/mol . The IUPAC name for this compound is N - [4- [2- (furan-2-ylmethylsulfanyl)ethylsulfamoyl]phenyl]acetamide .
Molecular Structure Analysis
The compound has a complex structure that includes a furan ring, a pyrazole ring, and a phenyl ring . The InChI string for this compound is InChI=1S/C15H18N2O4S2/c1-12(18)17-13-4-6-15(7-5-13)23(19,20)16-8-10-22-11-14-3-2-9-21-14/h2-7,9,16H,8,10-11H2,1H3,(H,17,18) .Physical and Chemical Properties Analysis
This compound has a molecular weight of 354.4 g/mol . It has a computed XLogP3-AA value of 1.3 , which is a measure of its lipophilicity. The compound has 2 hydrogen bond donors and 6 hydrogen bond acceptors . It also has a rotatable bond count of 8 . The exact mass and monoisotopic mass of the compound are both 354.07079941 g/mol . The topological polar surface area is 122 Ų , and it has a heavy atom count of 23 .科学的研究の応用
Coordination Complexes and Antioxidant Activity
- A study by Chkirate et al. (2019) focused on pyrazole-acetamide derivatives and their coordination complexes, revealing significant antioxidant activity. These complexes were synthesized and characterized by various methods including infrared spectrophotometry, nuclear magnetic resonance spectroscopy, and single crystal X-ray crystallography (Chkirate et al., 2019).
Antimicrobial Agents
- Darwish et al. (2014) synthesized new heterocyclic compounds incorporating a sulfamoyl moiety, showing promising antibacterial and antifungal activities. These compounds were evaluated for both in vitro antibacterial and antifungal activities (Darwish et al., 2014).
Antitumor Activity
- A study by Alqasoumi et al. (2009) synthesized novel derivatives of acetamide, pyrrole, and pyrazole, among others, to evaluate antitumor activity. They found compound 4 to be more effective than the reference drug, doxorubicin (Alqasoumi et al., 2009).
Inhibition of Kidney-Type Glutaminase
- Research by Shukla et al. (2012) on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs, including derivatives of acetamide, highlighted their role as glutaminase inhibitors. These inhibitors were synthesized and evaluated for their potential in cancer treatment (Shukla et al., 2012).
Acetylation in Drug Synthesis
- Magadum and Yadav (2018) investigated the chemoselective acetylation of 2-aminophenol using immobilized lipase, which is crucial for the synthesis of various pharmaceutical compounds including acetamides (Magadum & Yadav, 2018).
Anti-Inflammatory, Analgesic, and Antioxidant Activities
- Küçükgüzel et al. (2013) synthesized derivatives of celecoxib, including N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene) compounds, and evaluated their potential as anti-inflammatory, analgesic, and antioxidant agents. These compounds also showed promising anticancer and anti-HCV activities (Küçükgüzel et al., 2013).
Computational and Pharmacological Evaluation
- Faheem (2018) conducted computational and pharmacological evaluations of 1,3,4-oxadiazole and pyrazole novel derivatives, assessing their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This research provides insight into the potential therapeutic uses of these compounds (Faheem, 2018).
特性
IUPAC Name |
N-[4-[2-[4-(furan-2-yl)pyrazol-1-yl]ethylsulfamoyl]-3-methylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-13-10-16(21-14(2)23)5-6-18(13)27(24,25)20-7-8-22-12-15(11-19-22)17-4-3-9-26-17/h3-6,9-12,20H,7-8H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITUQJUUQLIVQTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCCN2C=C(C=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
1-(3,4-dimethylphenyl)-N-((2,4-dimethylthiazol-5-yl)met...
Cat. No.: B2872941
CAS No.: 1396851-08-3
7-(2-chlorophenyl)-4-(1-methanesulfonylpiperidine-4-car...
Cat. No.: B2872943
CAS No.: 1788681-08-2
5-(4-Chlorophenyl)-4-(4-(3-fluoro-4-methoxybenzyl)piper...
Cat. No.: B2872945
CAS No.: 433703-21-0
Tert-butyl 2-methyl-5-(methylaminomethyl)furan-3-carbox...
Cat. No.: B2872946
CAS No.: 2248269-84-1
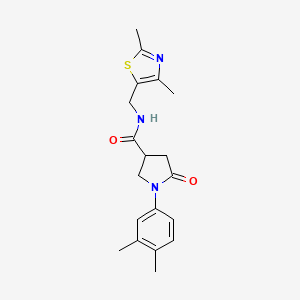
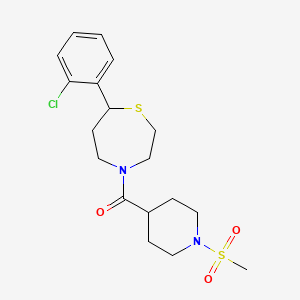
![5-(4-Chlorophenyl)-4-(4-(3-fluoro-4-methoxybenzyl)piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2872945.png)
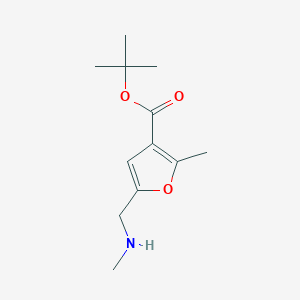
![N-methyl-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide](/img/structure/B2872948.png)
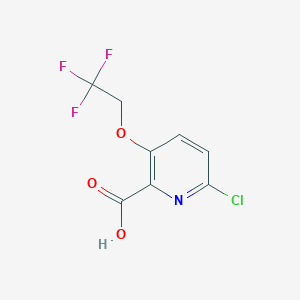
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(furan-2-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2872952.png)

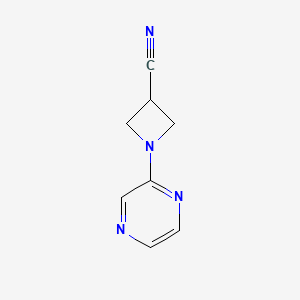
![Benzo[b]thiophen-2-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2872958.png)
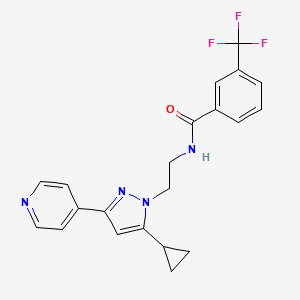
![3-methyl-7-(2-methylphenyl)-2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2872960.png)
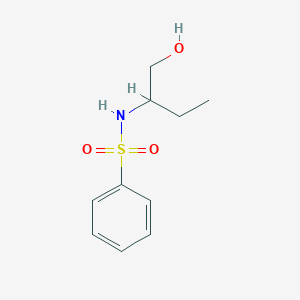
![(E)-2-chloro-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2872962.png)
